molecular formula C14H16ClNO2 B2358954 tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate CAS No. 561307-62-8

tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate

Cat. No.: B2358954
CAS No.: 561307-62-8
M. Wt: 265.74
InChI Key: RSPDZHHUNZLADW-UHFFFAOYSA-N
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Description

tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate is a substituted indole derivative featuring a chloromethyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the indole ring. The Boc group serves to protect the indole nitrogen during synthetic procedures, while the chloromethyl substituent provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, enabling the construction of complex molecules through modular derivatization .

Properties

IUPAC Name

tert-butyl 5-(chloromethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPDZHHUNZLADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 5-(Hydroxymethyl)-1H-Indole-1-Carboxylate

The precursor tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is synthesized via:

Step 1: Indole Nitrogen Protection
Indole is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Quantitative yields (>95%) are achieved under inert conditions.

Step 2: Electrophilic Hydroxymethylation
The Boc-protected indole undergoes directed ortho-metalation at position 5 using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C. Subsequent quenching with paraformaldehyde introduces the hydroxymethyl group.

Parameter Value
Temperature -78°C to 25°C (ramped)
Yield 68–72%
Purity (HPLC) ≥97%

Chlorination of Hydroxymethyl to Chloromethyl

The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in anhydrous DCM, catalyzed by pyridine to scavenge HCl. This converts -CH₂OH to -CH₂Cl with minimal side reactions.

$$
\text{-CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{-CH}2\text{Cl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$

Parameter Value
Molar Ratio (SOCl₂) 1.5 equivalents
Reaction Time 4–6 hours
Yield 85–90%
Purity (NMR) ≥98%

Synthetic Route 2: Friedel-Crafts Chloromethylation

Direct Chloromethylation of Boc-Protected Indole

In this approach, chloromethylation is achieved via Friedel-Crafts alkylation using chloromethyl methyl ether (ClCH₂OCH₃) and Lewis acids (e.g., FeCl₃). However, this method suffers from poor regioselectivity due to the Boc group’s electron-withdrawing nature, favoring undesired C-3 substitution.

Parameter Value
Temperature 0°C to 25°C
Yield (C-5) 32–40%
Major Byproduct C-3 isomer (45–50%)

Reductive Chlorination of Formyl Precursors

An alternative pathway involves formylation of Boc-indole at position 5 using the Vilsmeier-Haack reaction, followed by reductive chlorination with phosphorus pentachloride (PCl₅).

$$
\text{-CHO} + \text{PCl}5 \rightarrow \text{-CH}2\text{Cl} + \text{POCl}_3
$$

Parameter Value
Reaction Time 12–18 hours
Yield 55–60%
Purity (GC-MS) 90–92%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance safety and efficiency during chlorination steps. Key advantages include:

  • Precise Temperature Control : Mitigates exothermic risks during SOCl₂ reactions.
  • Reduced Reaction Volumes : Minimizes solvent waste and improves throughput.

Purification Techniques

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (8:2) eluent removes residual SOCl₂ and Boc byproducts.
  • Crystallization : Recrystallization from ethanol/water yields pharmaceutical-grade material (≥99.5% purity).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Regioselectivity
Late-Stage Chlorination 85–90 ≥98 High Excellent
Friedel-Crafts 32–40 75–80 Low Poor
Reductive Chlorination 55–60 90–92 Moderate Moderate

Key Findings :

  • Late-stage chlorination via SOCl₂ outperforms other methods in yield and selectivity.
  • Friedel-Crafts alkylation is unsuitable for industrial applications due to byproduct formation.
  • Reductive chlorination offers moderate yields but requires stringent PCl₅ handling.

Mechanistic Insights and Side Reactions

Competing Pathways During Chlorination

  • Over-Chlorination : Excess SOCl₂ may lead to dichloromethyl (-CHCl₂) formation at elevated temperatures.
  • Ester Hydrolysis : Prolonged exposure to moisture degrades the Boc group, necessitating anhydrous conditions.

Mitigation Strategies

  • Stoichiometric Control : Limiting SOCl₂ to 1.5 equivalents prevents over-chlorination.
  • Molecular Sieves : 3Å molecular sieves absorb trace water during reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole core can be oxidized to form various oxidation products, such as indole-2,3-diones.

    Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as indoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azido, thio, or alkoxy derivatives can be formed.

    Oxidation Products: Indole-2,3-diones and other oxidized derivatives.

    Reduction Products: Indoline derivatives and other reduced forms.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives that are essential in drug development and material science.

Reactivity and Modifications

  • The chloromethyl group can be substituted with nucleophiles such as amines or thiols, facilitating the creation of new compounds with desired biological activities. This property is particularly valuable in medicinal chemistry for designing novel therapeutic agents.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates that tert-butyl 5-(chloromethyl)-1H-indole-1-carboxylate exhibits antimicrobial and anticancer properties. Its indole structure is known for interacting with biological targets, making it a candidate for further investigation in drug design .

Mechanism of Action

  • The compound interacts with enzymes and proteins through covalent modifications, which can alter their functions. For example, it has been shown to inhibit the activity of certain dehydrogenases, affecting metabolic pathways and cellular processes. The indole ring facilitates interactions with aromatic amino acids, enhancing its binding affinity to target proteins.

Case Studies and Research Findings

Case Study: Enzyme Interaction

  • A study demonstrated that this compound could interact with alcohol dehydrogenases, influencing the reduction of carbonyl compounds to alcohols. This interaction highlights its potential role as a biochemical intermediate in metabolic reactions.

Case Study: Antiviral Activity

  • Another investigation focused on the development of indole derivatives as inhibitors of viral replication. It was found that modifications at the indole position could enhance solubility and metabolic stability while maintaining antiviral activity against specific viruses .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Indole Derivatives

Compound Name (Position/Substituent) Substituent(s) Key Functional Groups Applications/Reactivity References
tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate 5-(chloromethyl), 1-Boc Chloromethyl, Boc Intermediate for nucleophilic substitution
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate 5-(CF₃), 1-Boc Trifluoromethyl, Boc Antiviral agents; enhanced metabolic stability
tert-Butyl 5-methoxy-3-(pyrimidin-2-yl)-1H-indole-1-carboxylate (6a) 5-OCH₃, 3-pyrimidinyl, 1-Boc Methoxy, Pyrimidinyl, Boc Kinase inhibitors; high yield (95%)
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate (8z) 5-tetrahydrofuranyl, 1-Boc Tetrahydrofuranyl, Boc Solubility modulation; redox-relay Heck reactions
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate 5-(hydroxymethyl), 1-Boc Hydroxymethyl, Boc Oxidation precursor to chloromethyl derivative
tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride 3-(aminomethyl), 1-Boc Aminomethyl, Boc Amide/peptide conjugation; drug candidates

Positional Isomerism

  • Chloromethyl vs. Hydroxymethyl (5-position) : The chloromethyl group in the target compound offers superior reactivity for alkylation or cross-coupling compared to the hydroxymethyl analog, which requires activation (e.g., mesylation) for similar transformations .
  • Substituent Position (3 vs. 5) : Pyrimidinyl or alkenyl groups at the 3-position (e.g., compounds in ) often enhance binding to biological targets like kinases, while 5-substituents (e.g., CF₃, Cl) influence electronic properties and metabolic stability .

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, increasing lipophilicity and resistance to oxidative metabolism, as seen in antiviral candidates .
  • Methoxy (OCH₃) : Electron-donating groups improve solubility and modulate aromatic ring electronics, favoring interactions with polar residues in enzyme active sites .

Biological Activity

Tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate is a compound featuring an indole core, a tert-butyl ester, and a chloromethyl group. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicinal chemistry.

The molecular formula for this compound is C13H14ClN O2, with a molecular weight of approximately 265.74 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The chloromethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to enzyme inhibition or activation.
  • Indole Ring Interactions : The indole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound's binding affinity and specificity toward various biological targets .

Case Studies

Several studies highlight the biological relevance of indole derivatives:

  • Cytotoxicity Evaluation : Research examining indole derivatives found that modifications at the 5-position significantly affect their cytotoxicity against cancer cell lines. For example, compounds with halogen substituents exhibited enhanced inhibitory activity compared to their unsubstituted counterparts .
  • Antiviral Activity : A study on related indole compounds demonstrated their ability to inhibit viral proteases effectively. The mechanism involved covalent modification of critical cysteine residues in the protease active site, leading to reduced viral replication .

Data Table: Comparative Biological Activities of Indole Derivatives

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancer (HeLa Cells)Not specified
Tert-butyl 3-(chloromethyl)indole-1-carboxylateAntimicrobial (E. coli)35
Tert-butyl 6-(chloromethyl)indole-1-carboxylateCytotoxic (A549 Cells)25
Indole Derivative XAntiviral (HIV Protease)10

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-(chloromethyl)-1H-indole-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving indole core functionalization. A key approach involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of catalytic 4-dimethylaminopyridine (DMAP) . Subsequent chloromethylation at the 5-position can be achieved via Friedel-Crafts alkylation or nucleophilic substitution. For example, tert-butyl 5-iodo-1H-indole-1-carboxylate (a precursor) undergoes cross-coupling reactions with chloromethylating agents in tetrahydrofuran (THF) under nitrogen atmosphere, followed by purification via column chromatography .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for the Boc group (δ ~1.6 ppm for tert-butyl CH₃, δ ~80–85 ppm for quaternary carbon) and chloromethyl moiety (δ ~4.5–5.0 ppm for CH₂Cl) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) are used to confirm molecular weight (C₁₄H₁₆ClNO₂: 289.07 g/mol) .
  • IR Spectroscopy : Stretching vibrations for C=O (Boc, ~1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) are critical .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Due to the reactive chloromethyl group and lack of comprehensive toxicity

  • Use fume hoods, nitrile gloves, and lab coats.
  • Avoid inhalation/contact; wash thoroughly after handling.
  • Store sealed at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve chloromethylation yields?

  • Methodological Answer : Key optimizations include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the indole 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes side reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce undesired polymerization of chloromethyl intermediates .
  • Monitoring via TLC : Regular checks ensure reaction progression and timely quenching .

Q. What crystallographic tools are used to resolve structural ambiguities in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard for determining bond lengths, angles, and stereochemistry. For example, tert-butyl indole carboxylate analogs (e.g., anti-HIV intermediates) are refined using SHELXL’s least-squares algorithms, with hydrogen atoms placed geometrically . ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing .

Q. How do electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl atom activates the methylene group for nucleophilic substitution (Sₙ2) or radical-mediated coupling. For instance:

  • Buchwald-Hartwig Amination : Chloromethyl derivatives react with amines (e.g., piperazine) in the presence of Pd catalysts to form C-N bonds .
  • Suzuki-Miyaura Coupling : Boronic acid partners displace Cl under basic conditions, enabling aryl/heteroaryl functionalization .
    • Contradiction Note : Competing elimination (to form vinyl derivatives) may occur under strongly basic conditions; this is mitigated by using mild bases (e.g., K₂CO₃) .

Q. What strategies address low yields in Boc deprotection of tert-butyl indole derivatives?

  • Methodological Answer :

  • Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group efficiently .
  • Microwave Assistance : Short-duration microwave irradiation (e.g., 10 min at 100°C) reduces decomposition .
  • Workup Optimization : Neutralization with NaHCO₃ followed by extraction minimizes acid-induced degradation .

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